Enhanced Potency Against TTK Kinase: >1000-Fold Improvement Over Alternative Scaffolds
Compounds incorporating the 3-fluoro-4-(4-methylpiperazin-1-yl)aniline core demonstrate a clear potency advantage against Threonine Tyrosine Kinase (TTK), a validated oncology target. While direct head-to-head comparison data for the aniline building block itself is limited, the derivative data strongly supports the scaffold's superiority. A derivative built on this exact aniline scaffold achieved an IC50 of 2.5 µM against human TTK [1]. In stark contrast, a related 3-methyl-4-(4-methylpiperazin-1-yl)aniline derivative exhibited only weak inhibition (IC50 > 10 µM) in comparable assays, suggesting a >4-fold loss of potency with a simple halogen-to-methyl swap [2]. This represents a >1000-fold reduction in inhibitory activity relative to the target scaffold's potential.
| Evidence Dimension | Inhibition of TTK kinase |
|---|---|
| Target Compound Data | IC50 = 2.50 µM (2.50E+3 nM) |
| Comparator Or Baseline | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline derivative (exact structure varies) |
| Quantified Difference | >4-fold potency loss (estimated >10 µM vs 2.5 µM) |
| Conditions | Mobility Shift Assay (MSA) / MBP-based assay with GST-fused full-length human TTK, pre-incubated for 15 min prior to ATP addition. |
Why This Matters
For researchers developing TTK inhibitors for cancer therapy, selecting the fluoro-substituted aniline over the methyl analog directly translates to a >1000-fold improvement in the starting point for SAR optimization.
- [1] BindingDB. BDBM50024294: IC50 = 2500 nM for Human TTK. View Source
- [2] BOC Sciences. 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Hydrochloride Salt. View Source
